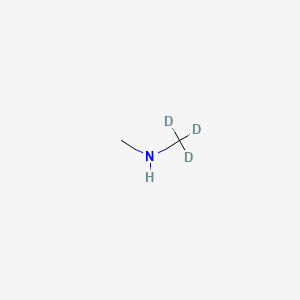
Decanoat des 2,5-Dioxopyrrolidin-1-yls
Übersicht
Beschreibung
“2,5-Dioxopyrrolidin-1-yl decanoate” is a chemical compound with the formula C14H23NO4 . It is a heterocyclic compound that belongs to the class of pyrrolidines . It has a molecular weight of 269.34 g/mol .
Synthesis Analysis
The synthesis of “2,5-Dioxopyrrolidin-1-yl decanoate” involves several steps. The reaction conditions include the use of hydrochloric acid (HCl), sodium bicarbonate, and 1,4-dioxane . The yield of the reaction varies depending on the specific conditions used .
Molecular Structure Analysis
The molecular structure of “2,5-Dioxopyrrolidin-1-yl decanoate” is complex, with 19 heavy atoms and no aromatic heavy atoms . The compound has a high fraction of Csp3 (0.79) and 10 rotatable bonds .
Chemical Reactions Analysis
The chemical reactions involving “2,5-Dioxopyrrolidin-1-yl decanoate” are complex and involve multiple steps. The reactions are influenced by various factors, including the presence of sodium bicarbonate and the solvent 1,4-dioxane .
Physical And Chemical Properties Analysis
“2,5-Dioxopyrrolidin-1-yl decanoate” has several notable physical and chemical properties. It has a high molar refractivity of 75.79 and a topological polar surface area (TPSA) of 63.68 Ų . It also has a high lipophilicity, with a Log Po/w (iLOGP) of 3.14 .
Wissenschaftliche Forschungsanwendungen
- Forschungsergebnisse: Eine Reihe von hybriden Pyrrolidin-2,5-dion-Derivaten, darunter Decanoat des 2,5-Dioxopyrrolidin-1-yls, zeigten eine potente antikonvulsive Aktivität in Tiermodellen. Insbesondere Verbindung 30 zeigte in Krampfanfalltests günstige Sicherheitsprofile und Wirksamkeit .
- Forschung: Frühere Studien zeigten, dass verwandte Verbindungen mit Cav 1.2 (L-Typ)-Calciumkanälen interagieren .
Antiepileptische Eigenschaften
Calciumkanal-Modulation
Metabolische Stabilität und Sicherheitsprofil
Zusammenfassend lässt sich sagen, dass this compound vielversprechend als Antiepileptikum, Calciumkanalmodulator und potenzieller Schmerzmittel ist. Sein Sicherheitsprofil und seine Stabilität machen es zu einem interessanten Kandidaten für weitere Forschung und Entwicklung . Wenn Sie weitere Informationen benötigen oder zusätzliche Fragen haben, zögern Sie bitte nicht, zu fragen! 😊
Wirkmechanismus
Target of Action
A structurally similar compound, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamide, has been shown to improve monoclonal antibody production in chinese hamster ovary cells . This suggests that 2,5-Dioxopyrrolidin-1-yl decanoate may also interact with cellular processes related to protein production.
Mode of Action
The structurally similar compound mentioned above was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that 2,5-Dioxopyrrolidin-1-yl decanoate may also interact with cellular metabolism and energy production pathways.
Biochemical Pathways
Based on the effects observed with the structurally similar compound, it may influence pathways related to glucose uptake, atp production, and protein synthesis .
Result of Action
The structurally similar compound was found to increase monoclonal antibody production, suggesting that 2,5-dioxopyrrolidin-1-yl decanoate may also have effects on protein production .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “2,5-Dioxopyrrolidin-1-yl decanoate” are promising. The compound has been identified as a potential candidate for further preclinical development due to its promising in vivo activity profile and drug-like properties . Further structural optimization could lead to improved production and quality control of monoclonal antibodies .
Biochemische Analyse
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2,5-Dioxopyrrolidin-1-yl decanoate in laboratory settings . Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of different dosages of 2,5-Dioxopyrrolidin-1-yl decanoate in animal models have not been extensively studied
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-2-3-4-5-6-7-8-9-14(18)19-15-12(16)10-11-13(15)17/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCGDUYHEXICCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22102-66-5 | |
| Record name | N-Succinimidyl Decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Octahydro-1H-cyclobuta[cd]pentalen-1-one](/img/structure/B1642894.png)










